molecular formula C18H25N3OS B2671647 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one CAS No. 897485-41-5

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

Cat. No.: B2671647
CAS No.: 897485-41-5
M. Wt: 331.48
InChI Key: KAWGQOBQQFDIRM-UHFFFAOYSA-N
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Description

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a synthetic organic compound featuring a benzothiazole core substituted with methyl groups at positions 4 and 7, linked via a piperazine ring to a pentan-1-one moiety. This structure combines a heterocyclic aromatic system with a flexible alkyl ketone chain, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-4-5-6-15(22)20-9-11-21(12-10-20)18-19-16-13(2)7-8-14(3)17(16)23-18/h7-8H,4-6,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWGQOBQQFDIRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(C=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one typically involves multi-step proceduresThe reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Neuropharmacological Effects
Research indicates that compounds similar to 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one exhibit neuroprotective properties. They may inhibit neuronal cell death and alleviate symptoms associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The benzothiazole group is particularly noted for its ability to modulate neurotransmitter systems, making it a candidate for further study in treating cognitive impairments and motor neuron diseases .

Antifungal Activity
Preliminary studies have shown that derivatives of this compound can exhibit antifungal properties. The structure-activity relationship (SAR) analysis suggests that modifications to the piperazine or benzothiazole moieties can enhance antifungal efficacy against common pathogens .

Therapeutic Applications

Treatment of Motor Neuron Diseases
Recent patents highlight the use of compounds like this compound as potential inhibitors of ganglioside metabolism. This inhibition is crucial for managing conditions such as hereditary spastic paraplegias and other motor neuron diseases . Clinical trials are necessary to establish effective dosages and treatment regimens.

Cancer Research
The compound's ability to interact with specific cellular pathways suggests potential applications in cancer therapy. Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells through modulation of signaling pathways .

Neuroprotective Effects

A study conducted on a series of piperazine derivatives demonstrated that certain modifications led to enhanced neuroprotective effects in animal models of neurodegeneration. These studies measured neuronal survival rates and cognitive function post-treatment .

Antifungal Efficacy

In vitro studies have shown that derivatives of this compound exhibit significant antifungal activity against Candida species. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods .

Mechanism of Action

The mechanism of action of 1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets. The compound can act as an antagonist at dopamine and serotonin receptors, which are involved in neurotransmission. This interaction can modulate the activity of these receptors, leading to potential therapeutic effects in the treatment of psychiatric disorders .

Comparison with Similar Compounds

Structural Analogs with Modified Benzothiazole Substituents

1-[4-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one (BF37669)
  • Structural Differences : The 4-methyl group on the benzothiazole ring is replaced with a methoxy (-OCH₃) group.
  • Molecular Formula : C₁₈H₂₅N₃O₂S (MW: 347.475 g/mol) vs. the target compound’s inferred formula C₁₇H₂₃N₃OS (MW: ~317.45 g/mol).
1-[4-(4,7-Dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-((4-fluorophenyl)sulfonyl)propan-1-one
  • Structural Differences : Features a 4,7-dimethoxy benzothiazole and a propan-1-one chain with a 4-fluorophenylsulfonyl group.
  • Molecular Formula : C₂₂H₂₄FN₃O₅S₂ (MW: 493.568 g/mol).
  • Implications : The sulfonyl group enhances polarity and hydrogen-bond acceptor capacity (XLogP = 3.0), suggesting improved water solubility but reduced membrane permeability compared to the target compound .

Piperazine-Linked Pentanone Derivatives with Aryl Substituents

2-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)pentan-1-one (MK18/RTC195)
  • Structural Differences : The benzothiazole ring is replaced with a 4-(trifluoromethyl)phenyl group.
  • Synthesis : Prepared via coupling reactions using HOBt, TBTU, and NEt₃ in DMF .
  • Implications : The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, which may enhance metabolic stability but reduce basicity of the piperazine nitrogen, affecting receptor interactions .
Tacrine-1,2,3-triazole-pentanone Hybrid (Compound 8b5)
  • Structural Differences: Incorporates a tacrine (tetrahydroacridine) moiety and a chloroquinoline-triazole group.
  • Molecular Formula : C₃₂H₃₂Cl₂N₈O (MW: 614.21 g/mol).

Urea-Linked Piperazine-Thiazole Derivatives (Compounds 11a–11o)

  • Structural Differences : Replace the pentan-1-one chain with a urea (-NHCONH-) linker and aryl substituents (e.g., 3-fluorophenyl, 3,5-dichlorophenyl).
  • Molecular Weights : Ranging from 466.2 to 602.2 g/mol (ESI-MS data) .
  • Implications: The urea group introduces hydrogen-bond donor/acceptor capabilities, favoring interactions with biological targets like kinases or GPCRs. However, increased polarity may limit blood-brain barrier penetration compared to the ketone-containing target compound .

Biological Activity

1-[4-(4,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activity. This compound incorporates a piperazine ring and a benzothiazole moiety, both known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H25N3OSC_{18}H_{25}N_{3}OS with a molecular weight of approximately 331.48 g/mol. The compound features a piperazine ring substituted with a benzothiazole group, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC18H25N3OSC_{18}H_{25}N_{3}OS
Molecular Weight331.48 g/mol
LogP (Partition Coefficient)4.435
Water Solubility (LogSw)-4.20

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antitumor Activity : Compounds with similar structures have shown promising antitumor effects. For instance, studies indicate that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties : Benzothiazole derivatives often exhibit antimicrobial activity against a range of pathogens by interfering with cellular processes or inhibiting specific enzymes involved in bacterial metabolism .
  • Neuropharmacological Effects : The piperazine moiety is associated with neuroactive properties, potentially affecting neurotransmitter systems and offering therapeutic avenues for neurological disorders.

Case Studies and Research Findings

Research on similar compounds provides insights into the potential biological activities of this compound:

Antitumor Studies

A study involving structurally related compounds demonstrated significant cytotoxicity against human lung cancer cell lines (A549, HCC827). The compounds exhibited IC50 values indicating effective inhibition of cell growth in both two-dimensional and three-dimensional assays .

CompoundA549 IC50 (μM)HCC827 IC50 (μM)
Compound A6.75 ± 0.196.26 ± 0.33
Compound B5.13 ± 0.977.02 ± 3.25

Antimicrobial Activity

Research has indicated that benzothiazole derivatives possess significant antimicrobial properties. For example, one study showed that compounds with similar scaffolds effectively inhibited the growth of Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with the piperazine backbone and introduce the 4,7-dimethyl-1,3-benzothiazole moiety via nucleophilic substitution. Use polar aprotic solvents (e.g., DMF) and a base (e.g., K2_2CO3_3) to facilitate the reaction.
  • Step 2 : Couple the substituted piperazine with pentan-1-one via acylation. Optimize reaction temperature (50–80°C) and stoichiometry to minimize side products like N-oxide formation, as seen in analogous benzothiazole-piperazine systems .
  • Step 3 : Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>97%) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Analytical Techniques :
  • HPLC : Use a C18 column with UV detection at 254 nm; compare retention times against reference standards .
  • NMR Spectroscopy : Confirm proton environments (e.g., benzothiazole aromatic protons at δ 7.2–8.0 ppm, piperazine N-CH2_2 at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 385.2) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Guidelines :

  • Store at –20°C in amber vials under inert gas (N2_2 or Ar) to prevent oxidation.
  • Avoid exposure to moisture; use desiccants in storage containers .

Advanced Research Questions

Q. How does the presence of the 4,7-dimethylbenzothiazole group influence the compound’s electronic and steric properties?

  • Methodology :

  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and HOMO-LUMO gaps. Compare with analogs lacking methyl groups to assess steric effects .
  • Experimental Validation : Use X-ray crystallography to resolve crystal packing and intermolecular interactions (e.g., π-π stacking of benzothiazole rings) .

Q. What strategies can mitigate discrepancies in biological activity data across different assays?

  • Methodology :

  • Assay Standardization : Include positive controls (e.g., reference inhibitors for enzyme assays) and normalize data to cell viability (MTT assay) .
  • Data Reconciliation : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent effects, protein binding) .

Q. How can environmental fate studies be designed to assess the compound’s persistence and ecotoxicity?

  • Methodology :

  • Fate Analysis : Use OECD 307 guidelines to study biodegradation in soil/water systems. Quantify degradation products via LC-MS/MS .
  • Ecotoxicity Testing : Conduct acute toxicity assays on Daphnia magna (OECD 202) and algae (OECD 201) to determine EC50_{50} values .

Q. What in silico tools are effective for predicting ADMET properties?

  • Methodology :

  • Software : Use SwissADME for bioavailability predictions (e.g., Lipinski’s Rule of Five) and ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .
  • Validation : Compare predictions with experimental data from Caco-2 permeability assays and microsomal stability tests .

Notes

  • For synthesis and characterization, prioritize protocols from peer-reviewed journals and pharmacopeial standards .
  • Environmental and toxicological data gaps should be addressed using OECD or EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.